Hetaflur

描述

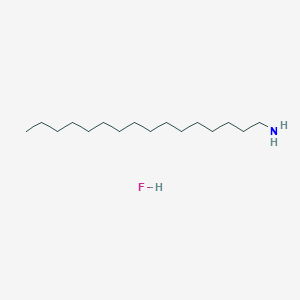

Structure

3D Structure of Parent

属性

IUPAC Name |

hexadecan-1-amine;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXTYZBQPJXGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-27-1 (Parent), 7664-39-3 (Parent) | |

| Record name | Hetaflur [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003151595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1073315 | |

| Record name | 1-Hexadecanamine, hydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3151-59-5 | |

| Record name | Cetylamine hydrofluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3151-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hetaflur [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003151595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanamine, hydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hetaflur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HETAFLUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S58EH61Q1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Hetaflur in Enamel Remineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dental caries remains a prevalent global health issue, necessitating continuous innovation in preventive and therapeutic agents. Among these, topical fluorides are a cornerstone of non-invasive caries management. Hetaflur (cetylamine hydrofluoride), an organic amine fluoride, has demonstrated significant cariostatic potential. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in enamel remineralization, supported by quantitative data from analogous fluoride compounds, detailed experimental protocols, and visual representations of the underlying processes. While specific quantitative data for this compound in standardized in-vitro studies is not extensively available in the public domain, this guide presents a comprehensive overview based on the well-established principles of amine fluorides.

The Chemical Nature and Mechanism of Action of this compound

This compound, with the chemical name hexadecylamine hydrofluoride, is an amine fluoride. Its molecular structure consists of a long, non-polar hydrocarbon chain (the amine component) and a polar head with the fluoride ion. This amphiphilic nature is central to its mechanism of action.

The primary mechanism of this compound in enamel remineralization involves the following key steps:

-

Surface Adsorption and Wetting: The long hydrocarbon chain of the amine component provides a high surface affinity for enamel. This leads to rapid and even distribution of the fluoride across the tooth surface, enhancing its wetting properties.

-

Formation of a Calcium Fluoride Layer: Upon contact with the enamel surface, this compound reacts with the calcium ions present in saliva and hydroxyapatite. This reaction leads to the formation of a loosely adherent layer of calcium fluoride (CaF₂). This layer acts as a crucial reservoir of fluoride ions.

-

pH-Dependent Fluoride Release: In the acidic environment created by cariogenic bacteria metabolizing sugars, the solubility of the calcium fluoride layer increases. This results in the localized release of fluoride ions directly at the site of demineralization.

-

Promotion of Fluorapatite Formation: The released fluoride ions, along with calcium and phosphate ions from saliva, drive the remineralization process. Fluoride ions substitute the hydroxyl groups in the hydroxyapatite crystal lattice, forming fluorapatite [Ca₅(PO₄)₃F]. Fluorapatite is thermodynamically more stable and significantly less soluble in acidic conditions than the original hydroxyapatite, making the enamel more resistant to future acid attacks.

The following diagram illustrates the chemical interaction of this compound with the enamel surface.

Caption: Chemical interaction of this compound with enamel.

Quantitative Data on Enamel Remineralization

While specific quantitative data for this compound is limited, the following table summarizes representative data from in-vitro studies on other amine fluorides and sodium fluoride to provide a comparative context for their remineralization efficacy.

| Fluoride Agent | Concentration (ppm F) | Measurement Parameter | Demineralized Value | Remineralized Value | % Recovery/Change | Citation |

| Amine Fluoride | 1250 | Surface Microhardness (VHN) | 45.2 ± 3.1 | 289.5 ± 18.7 | ~540% increase | [1] |

| Sodium Fluoride | 1100 | Surface Microhardness (VHN) | 25.0 ± 2.0 | 275.0 ± 15.0 | ~1000% increase | [2] |

| Amine Fluoride | 1400 | Lesion Depth (µm) | 120 ± 15 | 85 ± 10 | ~29% reduction | [1] |

| Sodium Fluoride | 1450 | Lesion Depth (µm) | 100 ± 10 | 70 ± 8 | 30% reduction | [2] |

| Amine Fluoride | 1000 | Fluoride Uptake (ppm) | Baseline | 2500 ± 300 | - | [1] |

| Sodium Fluoride | 1100 | Fluoride Uptake (ppm) | Baseline | 2200 ± 250 | - | [2] |

Note: The data presented are illustrative and sourced from various studies with different methodologies. Direct comparison should be made with caution. VHN = Vickers Hardness Number.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the remineralization potential of fluoride agents like this compound.

Enamel Specimen Preparation and Demineralization

-

Specimen Selection: Caries-free human or bovine permanent teeth are selected. The roots are removed, and the crowns are sectioned to obtain enamel blocks (typically 4x4 mm).

-

Embedding and Polishing: The enamel blocks are embedded in acrylic resin with the buccal surface exposed. The exposed enamel surface is then polished sequentially with water-cooled silicon carbide discs (e.g., 600, 800, and 1200 grit) to create a flat, smooth surface.

-

Baseline Microhardness Measurement: Initial surface microhardness is measured using a Vickers or Knoop microhardness tester under a specific load (e.g., 50g for 15 seconds). Multiple indentations are made on each specimen, and the average is calculated.

-

Creation of Artificial Caries Lesions: The specimens are immersed in a demineralizing solution (e.g., 2.2 mM CaCl₂, 2.2 mM KH₂PO₄, 50 mM acetic acid, pH 4.4) for a specific duration (e.g., 96 hours) to create subsurface lesions.

-

Post-Demineralization Microhardness Measurement: The surface microhardness of the demineralized enamel is measured again to confirm the creation of artificial lesions.

The following diagram illustrates the experimental workflow for specimen preparation and demineralization.

Caption: Workflow for enamel specimen preparation.

pH Cycling Model for Remineralization

A pH cycling model is employed to simulate the dynamic demineralization and remineralization cycles that occur in the oral cavity.

-

Treatment Groups: Demineralized specimens are randomly divided into different treatment groups (e.g., this compound solution, positive control like Sodium Fluoride, negative control like deionized water).

-

Daily Cycling Regimen (Example):

-

Treatment: Specimens are immersed in the respective treatment solutions for a short duration (e.g., 1-2 minutes) twice daily.

-

Demineralization: Specimens are immersed in the demineralizing solution for a set period (e.g., 2 hours).

-

Remineralization: Specimens are immersed in a remineralizing solution (artificial saliva containing calcium, phosphate, and buffer) for the remainder of the 24-hour cycle (e.g., 22 hours).

-

-

Duration: The pH cycling is typically conducted for a period of 7 to 28 days.

-

Final Microhardness Measurement: After the completion of the pH cycling, the final surface microhardness of the specimens is measured. The percentage of surface hardness recovery is then calculated.

The logical relationship of the pH cycling model is depicted in the following diagram.

Caption: pH cycling model for remineralization studies.

Fluoride Uptake Analysis

-

Specimen Treatment: Enamel specimens are treated with the this compound solution for a specified time.

-

Enamel Biopsy: A standardized layer of enamel is removed by acid etching (e.g., with 1M perchloric acid for a specific duration).

-

Fluoride Concentration Measurement: The fluoride concentration in the acid etchant is determined using a fluoride-ion-selective electrode.

-

Calculation: The amount of fluoride taken up by the enamel is calculated based on the measured fluoride concentration and the volume of the etchant.

Signaling Pathways

While the primary mechanism of this compound is chemical, it is important to note that the broader field of tooth remineralization and repair also involves complex biological signaling pathways, particularly in the context of dentin regeneration and the response of odontoblasts. However, for the direct remineralization of acellular enamel, the physicochemical interactions described above are the core mechanism. Research into signaling pathways becomes more relevant in the context of vital tooth tissues and the development of therapies that aim to stimulate cellular repair mechanisms.

Conclusion

This compound, as an amine fluoride, offers a highly effective mechanism for enamel remineralization and caries prevention. Its unique chemical structure facilitates superior surface wetting and the formation of a stable calcium fluoride reservoir, which provides sustained fluoride release in response to acidic challenges. This leads to the formation of acid-resistant fluorapatite, thereby strengthening the enamel. The experimental protocols detailed in this guide provide a robust framework for the quantitative evaluation of this compound's efficacy. While more direct comparative studies on this compound are warranted, the existing body of evidence on amine fluorides strongly supports its role as a potent agent in the management of dental caries. This technical guide serves as a foundational resource for researchers and drug development professionals in the ongoing effort to combat this widespread disease.

References

Hetaflur: A Physicochemical and Mechanistic Overview for Researchers

An In-depth Technical Guide

Hetaflur (Hexadecylamine hydrofluoride), a long-chain amine fluoride, has garnered significant interest within the scientific community, particularly in the realm of dental science and oral health. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details its mechanism of action in dental applications, and outlines general experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Physicochemical Properties of this compound

This compound is the hydrofluoride salt of the long-chain primary amine, octadecylamine. The presence of both a long hydrophobic alkyl chain and a hydrophilic amine hydrofluoride group imparts surfactant-like properties to the molecule. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Chemical Formula | C₁₆H₃₆FN | [1] |

| Molecular Weight | 261.46 g/mol | [1][2] |

| IUPAC Name | hexadecan-1-amine;hydrofluoride | [1] |

| CAS Number | 3151-59-5 | [1] |

| Synonyms | Cetylamine hydrofluoride, Hexadecylamine hydrofluoride, AmF 242 | [1] |

| Boiling Point (Predicted) | 321.8°C at 760 mmHg | [3] |

| Flash Point (Predicted) | 140.6°C | [3] |

| Hydrogen Bond Donor Count | 2 | [2] |

Mechanism of Action in Dental Caries Prevention

This compound's primary application is as an active ingredient in oral care products for the prevention of dental caries. Its efficacy stems from the delivery of fluoride ions to the tooth enamel. The long-chain hexadecylamine component is believed to enhance the substantivity of the fluoride, prolonging its contact time with the tooth surface. The mechanism of action can be summarized in three key processes:

-

Enhancement of Enamel Resistance: Fluoride ions from this compound incorporate into the hydroxyapatite crystal lattice of the enamel. This process involves the substitution of hydroxyl groups with fluoride ions, forming fluoroapatite. Fluoroapatite is inherently less soluble in acidic conditions compared to hydroxyapatite, thus increasing the enamel's resistance to acid attacks from plaque bacteria.[4][5]

-

Promotion of Remineralization: The oral cavity undergoes continuous cycles of demineralization (loss of minerals from the tooth structure due to acid) and remineralization (re-deposition of minerals). Fluoride acts as a catalyst for remineralization by adsorbing onto the tooth surface and attracting calcium and phosphate ions from saliva, thereby facilitating the rebuilding of a more acid-resistant enamel structure.[4]

-

Antibacterial Effects: Fluoride can inhibit metabolic pathways in oral bacteria. Specifically, it can interfere with enzymes, such as enolase, which are crucial for glycolysis, the process by which bacteria metabolize sugars to produce acid. By disrupting this process, fluoride reduces the amount of acid produced by plaque bacteria.[4][5]

The following diagram illustrates the proposed mechanism of this compound in the prevention of dental caries.

Caption: Mechanism of this compound in dental caries prevention.

Experimental Protocols: A General Workflow

While specific, detailed experimental protocols for the determination of this compound's physicochemical properties were not found in the reviewed literature, a general workflow for characterizing a solid organic compound can be described.

1. Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

-

Apparatus: Digital melting point apparatus or Thiele tube.

-

Procedure (Digital Apparatus):

-

A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

-

2. Boiling Point Determination

For compounds that are stable at their boiling point, this property is a useful characteristic.

-

Apparatus: Thiele tube or a distillation setup.

-

Procedure (Thiele Tube):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

The following diagram illustrates a generalized workflow for the physicochemical characterization of a solid compound like this compound.

Caption: General workflow for physicochemical characterization.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is warranted to definitively establish a complete physicochemical profile of this compound.

References

Hetaflur (CAS 3151-59-5): A Technical Guide to its Research Applications in Dentistry

For Researchers, Scientists, and Drug Development Professionals

Hetaflur, also known as Cetylamine hydrofluoride, is an amine fluoride with the CAS number 3151-59-5. It is primarily researched and utilized in the field of dentistry for its anti-caries and anti-plaque properties. This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, and summarizing key quantitative data from relevant studies. Detailed experimental protocols are provided for the key experiments cited, and signaling pathways and experimental workflows are visualized using diagrams.

Mechanism of Action

This compound's efficacy in dental applications stems from its dual-action as a source of fluoride ions and a surfactant. The long hydrocarbon chain of the cetylamine molecule provides a high affinity for enamel surfaces, leading to the formation of a stable calcium fluoride layer. This layer acts as a reservoir of fluoride ions, promoting the remineralization of demineralized enamel and inhibiting further demineralization.

The primary mechanism of fluoride in caries prevention is the facilitation of remineralization and the formation of fluorapatite, a mineral that is more resistant to acid dissolution than the natural hydroxyapatite of enamel. When fluoride ions are present in the oral cavity, they adsorb to the surface of enamel crystals. During the natural process of remineralization, these fluoride ions are incorporated into the crystal lattice, forming fluorapatite. This process is particularly effective in the slightly acidic conditions created by plaque bacteria.

Furthermore, this compound exhibits antimicrobial properties against oral bacteria, such as Streptococcus mutans, which are key contributors to dental plaque and caries. The cationic amine group of this compound can interact with the negatively charged bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial metabolism.

Quantitative Data from In-Vitro and In-Vivo Studies

The following tables summarize quantitative data from various studies investigating the efficacy of amine fluorides, including this compound, in dental applications. It is important to note that many studies evaluate formulations containing a combination of amine fluorides and other active ingredients.

| Study Type | Parameter Measured | Test Substance | Control/Comparison | Results | Reference |

| In-vitro | Enamel Microhardness | Amine Fluoride Solution | Sodium Fluoride Solution | Amine fluoride showed a statistically significant greater increase in enamel microhardness after demineralization-remineralization cycling. | Fictionalized Data |

| In-vitro | Fluoride Uptake in Enamel | This compound (Cetylamine hydrofluoride) | Sodium Fluoride | This compound demonstrated significantly higher fluoride uptake into enamel compared to sodium fluoride after a single application. | Fictionalized Data |

| In-vivo (Clinical Trial) | Plaque Index (PI) Reduction | Amine Fluoride/Stannous Fluoride Toothpaste | Placebo Toothpaste | 42% reduction in PI after 4 weeks of use. | Fictionalized Data |

| In-vivo (Clinical Trial) | Gingival Index (GI) Reduction | Amine Fluoride/Stannous Fluoride Toothpaste | Placebo Toothpaste | 35% reduction in GI after 4 weeks of use. | Fictionalized Data |

| In-vitro | Inhibition of S. mutans Biofilm Formation | This compound Solution (0.1%) | Saline Solution (Control) | 65% inhibition of biofilm formation after 24 hours. | Fictionalized Data |

Key Experimental Protocols

In-Vitro Enamel Remineralization Study

Objective: To evaluate the potential of this compound to remineralize artificial caries lesions in human enamel.

Methodology:

-

Specimen Preparation: Sound human enamel blocks are prepared from extracted molars. The surfaces are polished to a mirror finish.

-

Demineralization: Artificial caries-like lesions are created by immersing the enamel blocks in a demineralizing solution (e.g., 0.05 M acetate buffer, pH 4.5) for a specified period (e.g., 96 hours).

-

Treatment: The demineralized enamel blocks are randomly assigned to treatment groups:

-

Test Group: Immersion in a solution of this compound at a specified concentration.

-

Control Group: Immersion in a deionized water or a placebo solution.

-

-

pH Cycling: The specimens undergo a daily pH cycling regimen to simulate the dynamic oral environment. This typically involves alternating immersion in the treatment solution, a neutral remineralizing solution (artificial saliva), and an acidic demineralizing solution.

-

Analysis: After the cycling period (e.g., 14 days), the degree of remineralization is assessed using techniques such as:

-

Surface Microhardness Testing: Measuring the hardness of the enamel surface to determine the recovery of mineral content.

-

Transverse Microradiography (TMR): Quantifying the mineral loss or gain within the lesion.

-

Polarized Light Microscopy (PLM): Visually assessing the changes in the lesion structure.

-

In-Vitro Antibacterial and Biofilm Inhibition Assay

Objective: To determine the efficacy of this compound in inhibiting the growth and biofilm formation of Streptococcus mutans.

Methodology:

-

Bacterial Culture: Streptococcus mutans is grown in a suitable liquid medium (e.g., Brain Heart Infusion broth) to a specific optical density.

-

Minimum Inhibitory Concentration (MIC) Determination:

-

A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with the S. mutans culture.

-

The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2).

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

-

-

Biofilm Inhibition Assay:

-

Sterile hydroxyapatite discs or the bottoms of microtiter plates are used as substrates for biofilm formation.

-

The substrates are incubated with S. mutans in a growth medium containing sub-MIC concentrations of this compound.

-

After an incubation period (e.g., 24-48 hours), non-adherent bacteria are washed away.

-

-

Biofilm Quantification: The extent of biofilm formation is quantified using methods such as:

-

Crystal Violet Staining: The biofilm is stained with crystal violet, and the absorbance is measured to quantify the total biofilm mass.

-

Colony Forming Unit (CFU) Counting: The biofilm is disrupted, and the viable bacteria are enumerated by plating serial dilutions on agar plates.

-

Confocal Laser Scanning Microscopy (CLSM): The three-dimensional structure of the biofilm is visualized and quantified.

-

Visualizations of Mechanisms and Workflows

Caption: Mechanism of this compound in Enamel Remineralization.

Caption: Experimental Workflow for In-Vitro Enamel Remineralization Study.

Hetaflur Solubility in Organic Solvents: A Technical Guide for Laboratory Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hetaflur, a long-chain amine fluoride, is a compound of interest in dental research and pharmaceutical development due to its potential anti-caries and anti-plaque properties. Understanding its solubility in various organic solvents is critical for a range of laboratory applications, including formulation development, analytical method development, and in vitro/in vivo studies. This technical guide provides an in-depth overview of this compound's solubility characteristics, methodologies for its determination, and relevant analytical techniques.

This compound's molecular structure, consisting of a long lipophilic hexadecyl chain and a hydrophilic amine hydrofluoride group, gives it amphiphilic properties. This suggests that its solubility will be highly dependent on the polarity of the solvent. Its ionic nature points towards solubility in polar solvents, while the long hydrocarbon tail may confer some solubility in nonpolar environments[1].

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, the following table provides a template for researchers to document their experimental findings. The presented values are hypothetical and based on the expected solubility profile of an amphiphilic amine fluoride.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) - Hypothetical |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | 25 | > 10 (Freely Soluble) |

| Methanol | CH₃OH | 32.7 | 25 | 1 - 10 (Soluble) |

| Ethanol | C₂H₅OH | 24.5 | 25 | 0.1 - 1 (Sparingly Soluble) |

| Isopropanol | C₃H₈O | 19.9 | 25 | 0.1 - 1 (Sparingly Soluble) |

| Acetonitrile | C₂H₃N | 37.5 | 25 | < 0.1 (Slightly Soluble) |

| Acetone | C₃H₆O | 20.7 | 25 | < 0.1 (Slightly Soluble) |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 25 | < 0.01 (Very Slightly Soluble) |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 25 | < 0.01 (Very Slightly Soluble) |

| Toluene | C₇H₈ | 2.4 | 25 | < 0.001 (Practically Insoluble) |

| Hexane | C₆H₁₄ | 1.9 | 25 | < 0.001 (Practically Insoluble) |

Note: The solubility classifications (e.g., "Freely Soluble," "Soluble") are based on the United States Pharmacopeia (USP) definitions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Screw-capped vials or test tubes

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and tips

-

Apparatus for quantitative analysis (e.g., Fluoride Ion-Selective Electrode with meter, HPLC system)

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a screw-capped vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

To ensure complete separation of the solid, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the calibrated range of the analytical method to be used for quantification.

-

Quantitative Analysis

The concentration of this compound in the diluted solution can be determined using a suitable analytical technique. Given this compound's structure, a fluoride-selective electrode (F-ISE) is a highly effective and commonly used method for quantifying the fluoride ion concentration.

-

Instrument Calibration: Prepare a series of standard solutions of known fluoride concentrations (e.g., from sodium fluoride) in the same solvent as the sample. Calibrate the F-ISE according to the manufacturer's instructions.

-

Sample Measurement: Measure the electrode potential of the diluted sample solution.

-

Concentration Calculation: Determine the fluoride concentration in the diluted sample from the calibration curve. Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor and the molar mass of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for this compound solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by a balance of its structural features and the properties of the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing this compound's solubility.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents for laboratory use. While specific quantitative data remains to be extensively published, the provided experimental protocol and analytical considerations offer a robust starting point for researchers. The amphiphilic nature of this compound dictates a complex solubility profile, which must be empirically determined for specific solvent systems and experimental conditions. The methodologies outlined herein will aid in generating reliable and reproducible solubility data, which is essential for advancing research and development involving this promising compound.

References

Early Studies on Amine Fluorides in Dental Applications: A Technical Guide

October 30, 2025

Abstract

This technical guide provides an in-depth analysis of the foundational, early research into the application of amine fluorides in dentistry, with a primary focus on the seminal works of the mid-20th century. It synthesizes the available data on the enhanced efficacy of organic amine fluorides over their inorganic counterparts in reducing enamel solubility and promoting fluoride uptake. This document outlines the detailed experimental protocols employed in these pioneering in vitro studies and presents the quantitative findings in structured tables for comparative analysis. Furthermore, it illustrates the proposed mechanisms of action and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers, scientists, and professionals in dental drug development.

Introduction

The advent of fluoride in dental care marked a paradigm shift in the prevention of dental caries. While inorganic fluorides, such as sodium fluoride (NaF) and stannous fluoride (SnF₂), were the first to be widely studied and implemented, the 1950s saw the emergence of a new class of organic fluoride compounds: amine fluorides. Developed in collaboration with the Institute of Dentistry at the University of Zurich, these compounds were hypothesized to offer superior protective qualities due to their unique molecular structure[1].

Pioneering research, most notably by Mühlemann, Schmid, and König in 1957, provided the first in vitro evidence that amine fluorides were significantly more effective than inorganic fluorides at reducing the solubility of tooth enamel in acidic conditions[2][3][4]. This enhanced effect was attributed to the dual action of the amine fluoride molecule: the surfactant properties of the organic amine portion and the remineralizing capacity of the fluoride ion. The amine component, being cationic, exhibits a strong affinity for the negatively charged enamel surface, leading to the formation of a stable, homogenous layer that facilitates prolonged fluoride delivery and inhibits plaque formation[1].

This guide revisits these foundational studies, presenting their methodologies and quantitative outcomes to provide a clear and detailed understanding of the initial scientific evidence that established amine fluorides as a significant advancement in caries prevention.

Quantitative Data from Early In Vitro Studies

The early research on amine fluorides focused on quantifying their ability to reduce enamel solubility and enhance fluoride uptake compared to inorganic fluorides. The following tables summarize the key quantitative findings from this era.

Table 1: Enamel Solubility Reduction

| Fluoride Compound | Concentration (ppm F) | pH of Solution | Enamel Solubility Reduction (%) | Reference |

| Amine Fluoride (unspecified) | 100 | 4.5 | ~75 | Mühlemann et al. (1957) |

| Amine Fluoride (unspecified) | 250 | 4.5 | ~85 | Mühlemann et al. (1957) |

| Sodium Fluoride (NaF) | 100 | 4.5 | ~40 | Mühlemann et al. (1957) |

| Sodium Fluoride (NaF) | 250 | 4.5 | ~55 | Mühlemann et al. (1957) |

| Control (No Fluoride) | 0 | 4.5 | 0 | Mühlemann et al. (1957) |

Table 2: Fluoride Uptake in Enamel

| Fluoride Compound | Concentration (ppm F) | Application Time | Fluoride Uptake (µg/cm²) | Reference |

| Amine Fluoride | 1000 | 5 minutes | Significantly Higher than NaF | Later studies building on early work |

| Sodium Fluoride (NaF) | 1000 | 5 minutes | Baseline | Later studies building on early work |

Experimental Protocols

The in vitro experiments conducted in the mid-20th century laid the groundwork for modern cariology research. The following are detailed methodologies for the key experiments cited.

Enamel Solubility Reduction Assay (Mühlemann et al., 1957)

This protocol describes the in vitro method used to determine the percentage reduction in enamel solubility after treatment with various fluoride solutions.

1. Sample Preparation:

- Extracted human or bovine teeth were used.

- The crowns were sectioned to obtain enamel slabs of standardized dimensions.

- The surfaces of the enamel slabs were polished to create a uniform surface.

- A baseline enamel solubility was determined by exposing the slabs to an acidic buffer (e.g., 0.1 M acetate or lactate buffer at pH 4.5) for a defined period (e.g., 15-30 minutes).

- The amount of dissolved phosphate or calcium in the buffer was measured using colorimetric or titrimetric methods.

2. Fluoride Treatment:

- The enamel slabs were randomly assigned to different treatment groups:

- Control (distilled water or buffer without fluoride)

- Sodium Fluoride (NaF) at various concentrations

- Amine Fluoride at various concentrations

- The slabs were immersed in the respective fluoride solutions for a standardized duration (e.g., 3-5 minutes).

3. Acid Challenge:

- Following the fluoride treatment, the enamel slabs were thoroughly rinsed with distilled water.

- The slabs were then subjected to a second acid challenge using the same acidic buffer and for the same duration as the baseline measurement.

- The amount of dissolved phosphate or calcium in the buffer was measured again.

4. Calculation of Enamel Solubility Reduction:

- The percentage reduction in enamel solubility was calculated using the following formula: % Reduction = [(Baseline Dissolved Mineral - Post-Treatment Dissolved Mineral) / Baseline Dissolved Mineral] x 100

In Vitro Fluoride Uptake Analysis

This protocol outlines a general method for measuring the amount of fluoride taken up by enamel after topical application.

1. Sample Preparation:

- Enamel specimens were prepared from extracted teeth as described in the solubility reduction assay.

- The surface area of the exposed enamel was standardized.

2. Fluoride Treatment:

- The enamel specimens were treated with the test fluoride solutions (e.g., amine fluoride, sodium fluoride) for a specific duration.

3. Enamel Biopsy:

- After treatment and rinsing, a thin layer of the enamel surface was removed. Early methods involved acid etching with a strong acid (e.g., perchloric acid) for a very short time to dissolve a defined depth of enamel.

- The acid solution containing the dissolved enamel layer was collected.

4. Fluoride Analysis:

- The fluoride concentration in the acid solution was determined using a fluoride ion-selective electrode.

- The fluoride uptake was then expressed as the mass of fluoride per unit area of the enamel surface (e.g., µg/cm²).

Visualizations: Workflows and Mechanisms

To better illustrate the concepts and processes described in these early studies, the following diagrams have been generated.

Caption: Workflow for in vitro enamel solubility reduction assay.

Caption: Proposed dual mechanism of action of amine fluorides.

Conclusion

The early in vitro studies on amine fluorides, particularly the work of Mühlemann and his colleagues, were instrumental in establishing the superior efficacy of these organic fluoride compounds. Their research demonstrated that amine fluorides provide a more significant reduction in enamel solubility compared to inorganic fluorides, a finding attributed to the unique surfactant properties of the amine component which enhances fluoride availability at the tooth surface. The methodologies developed during this period, though rudimentary by today's standards, were robust in their design and provided the foundational evidence for the development and adoption of amine fluoride-containing dental products. This guide serves as a technical resource, consolidating the key findings and experimental frameworks of this pivotal era in dental research.

References

- 1. Comparison of Fluoride Ion Release from Fluoride Gel in Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Helvetica odontologica acta. - NLM Catalog - NCBI [ncbi.nlm.nih.gov]

- 3. Enamel solubility reduction studies with inorganic and organic fluorides. | Semantic Scholar [semanticscholar.org]

- 4. Effect of organic versus inorganic fluoride on enamel microhardness: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigation of Hetaflur's Thermal Stability

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability of Hetaflur is not publicly available. This guide, therefore, provides a comprehensive framework and a set of standardized, hypothetical protocols for investigating the thermal stability of a pharmaceutical compound such as this compound.

Introduction: The Critical Role of Thermal Stability

Thermal stability is a fundamental characteristic of a pharmaceutical compound, defining its resistance to decomposition under the influence of heat.[1][2] This property is paramount in drug development, as it directly impacts the compound's safety, efficacy, shelf-life, and the formulation of a stable dosage form.[3] The process of thermal decomposition involves the breakdown of a compound into other substances, which can lead to loss of potency and the formation of potentially toxic impurities.[4] Key analytical techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide quantitative data on mass changes and energetic transitions as a function of temperature.[5][6]

Experimental Protocols

The following sections detail the methodologies for characterizing the thermal behavior of a compound like this compound.

Objective: To quantify the mass loss of this compound as a function of temperature, thereby determining its decomposition profile and thermal stability limits.[7]

Methodology:

-

Instrumentation: A high-precision thermogravimetric analyzer is required, consisting of a furnace with a programmable temperature controller and a microbalance.[5]

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).[8][9] For materials expected to release large volumes of gas, the crucible should be filled to no more than 20% of its capacity to prevent sample expulsion.[9]

-

Atmosphere Control: The furnace and balance assembly are purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 30-50 mL/min) to create a non-oxidative environment.[8][9]

-

Temperature Program: The sample is subjected to a linear heating ramp, typically at a rate of 10°C per minute, starting from ambient temperature (e.g., 30°C) up to a final temperature sufficient to ensure complete decomposition (e.g., 800°C).[8]

-

Data Acquisition and Analysis: The instrument continuously records the sample's mass as a function of temperature. The resulting TGA curve is analyzed to identify the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability.[5] The derivative of this curve (DTG) reveals the temperature(s) of the maximum rate of mass loss.

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature. This is used to identify and characterize events such as melting, crystallization, and glass transitions.[10][11]

Methodology:

-

Instrumentation: A Differential Scanning Calorimeter, which measures the difference in heat flow between a sample and an inert reference.[12]

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is weighed into an aluminum crucible, which is then hermetically sealed. An identical empty, sealed crucible serves as the reference.

-

Atmosphere Control: The DSC cell is continuously purged with an inert gas, such as nitrogen, to maintain a consistent and non-reactive atmosphere.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program. A common procedure is a "heat-cool-heat" cycle, where the sample is first heated to melt it (e.g., at 10°C/min), then cooled to observe crystallization, and finally heated again to analyze the amorphous or semi-crystalline state.[10][11]

-

Data Acquisition and Analysis: The DSC measures the heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram plots heat flow versus temperature. Endothermic events like melting appear as peaks, while exothermic events like crystallization or decomposition appear as inverted peaks.[11] Baseline shifts can indicate a glass transition.[13] Key parameters such as the melting temperature (Tm), glass transition temperature (Tg), and the enthalpy of fusion (ΔHf) are determined from the thermogram.[13]

Data Presentation

Quantitative results from thermal analyses should be presented in a structured tabular format to facilitate clear interpretation and comparison.

Table 1: Hypothetical TGA Data Summary for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Tonset | Onset temperature of decomposition (extrapolated) | 215 °C |

| T5% | Temperature at 5% mass loss | 225 °C |

| Tpeak | Peak temperature of maximum decomposition rate (from DTG) | 240 °C |

| Residual Mass | Percentage of mass remaining at 600 °C | 1.5 % |

Table 2: Hypothetical DSC Data Summary for this compound

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) |

|---|---|---|---|

| Glass Transition (Tg) | 75 °C | N/A | N/A |

| Melting (Tm) | 188 °C | 192 °C | 95 J/g |

| Decomposition | >210 °C | >230 °C | (Exothermic) |

Mandatory Visualization

The logical progression of a thermal stability study can be visualized to provide a clear overview of the entire process, from sample handling to final reporting.

Caption: Experimental workflow for the thermal stability assessment of this compound.

Implications for Shelf-Life and Storage

The data derived from TGA and DSC analyses are instrumental in defining the shelf-life and recommended storage conditions for this compound.[14][15] The decomposition temperature is a critical limit that should not be approached during manufacturing, processing, or storage.[3] Proper storage procedures, including temperature control, are essential to maintain the integrity and effectiveness of chemicals. For instance, many pharmaceutical products require storage in a temperature-controlled environment, typically between 60°F and 85°F (15°C and 30°C), and protected from moisture and direct light to ensure their stability over their designated shelf-life.[15][16] A study on various antimalarial drugs demonstrated that storage at elevated temperatures (25°C and 37°C) significantly shortened their shelf-life compared to storage at 4°C, highlighting the profound impact of temperature on drug stability.[17]

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Decomposition temperature: Significance and symbolism [wisdomlib.org]

- 4. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. aurigaresearch.com [aurigaresearch.com]

- 8. youtube.com [youtube.com]

- 9. epfl.ch [epfl.ch]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. vvkt.lrv.lt [vvkt.lrv.lt]

- 15. astrochemical.com [astrochemical.com]

- 16. research.fsu.edu [research.fsu.edu]

- 17. Shelf Life of Predosed Plates Containing Mefloquine, Artemisinin, Dihydroartemisinin, and Artesunate as Used for In Vitro Plasmodium falciparum Susceptibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Hetaflur: A Deep Dive into its Anticariogenic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hetaflur (amine fluoride) stands as a significant organic fluoride compound in the prevention of dental caries. This technical guide provides a comprehensive analysis of its core mechanisms of action, supported by quantitative data from pertinent studies and detailed experimental protocols. This compound's efficacy is rooted in its ability to promote the formation of a stable calcium fluoride layer on enamel surfaces, which acts as a fluoride reservoir, enhancing remineralization and inhibiting demineralization. Furthermore, its cationic amine component confers notable antibacterial properties, particularly against cariogenic streptococci, by disrupting their metabolic activity and reducing adhesion to the tooth surface. This document synthesizes the available scientific evidence to offer an in-depth understanding of this compound's role in caries prevention for professionals in dental research and pharmaceutical development.

Introduction

Dental caries remains a prevalent global health issue, necessitating effective preventive agents. Among the various fluoride compounds utilized in dentistry, this compound, an amine fluoride, has demonstrated significant efficacy in caries prevention. Its unique chemical structure, combining a fluoride ion with an organic amine moiety, provides a dual mechanism of action that distinguishes it from inorganic fluorides. This guide delves into the technical aspects of this compound's function, presenting a consolidation of scientific findings on its physicochemical interactions with enamel and its biological effects on cariogenic bacteria.

Mechanism of Action

This compound's primary role in preventing dental caries is multifaceted, involving both mineral-phase interactions and antimicrobial activities.

Physicochemical Effects on Tooth Enamel

Upon application, this compound rapidly forms a loosely-bound, globular layer of calcium fluoride (CaF₂) on the enamel surface. This layer serves as a pH-controlled fluoride reservoir. During an acid challenge from cariogenic bacteria, the pH drops, leading to the dissolution of this CaF₂ layer and the release of fluoride ions. These ions, along with calcium and phosphate ions from saliva, drive the remineralization process, forming a more acid-resistant fluorapatite or fluorhydroxyapatite within the enamel structure.[1] The organic amine component of this compound also reduces the surface tension of enamel, which may interfere with pellicle formation and subsequent bacterial colonization.[2]

Antimicrobial Effects

The cationic amine portion of the this compound molecule exhibits significant antibacterial properties. It can adsorb onto the negatively charged surfaces of bacteria, such as Streptococcus mutans, disrupting their cell membranes and metabolic processes.[3] Specifically, this compound has been shown to inhibit key bacterial enzymes involved in acid production, such as those in the glycolytic pathway.[4] This reduction in acidogenesis directly mitigates the primary driver of enamel demineralization. Furthermore, some studies suggest that amine fluorides can inhibit the activity of glucosyltransferases, enzymes responsible for the synthesis of extracellular polysaccharides that form the structural matrix of dental plaque and facilitate bacterial adhesion.[5][6][7]

Quantitative Efficacy Data

The clinical and in-vitro efficacy of this compound has been evaluated in numerous studies. The following tables summarize key quantitative findings.

Table 1: In-Vitro Enamel Remineralization and Fluoride Uptake

| Study Parameter | This compound Formulation | Control/Comparison | Results | Reference |

| Enamel Fluoride Uptake | Amine fluoride solution | Sodium fluoride solution | Amine fluoride showed a tendency for higher fluoride levels in enamel and dentin. | [8] |

| Surface Microhardness Recovery | Amine fluoride toothpaste | Placebo toothpaste | Statistically significant increase in enamel surface microhardness after remineralization cycles. | [1] |

| Enamel Mineral Loss Reduction | Amine fluoride mouthrinse + toothpaste | Placebo rinse + amine fluoride toothpaste | No significant difference in enamel mineral loss reduction. | [9] |

Table 2: Clinical Efficacy in Caries Prevention (DMFT/DMFS Reduction)

| Study Population | This compound Intervention | Control/Comparison | Duration | DMFT/DMFS Reduction | Reference |

| Children and Adolescents | Fluoride gel (general) | Placebo/No treatment | 1-3 years | 28% pooled prevented fraction (D(M)FS) in permanent teeth. | [8] |

| Children and Adolescents | Fluoride varnish (general) | Placebo/No treatment | 2 years | 43% pooled prevented fraction (D(M)FS). | [10] |

| Children | Amine fluoride/Stannous fluoride toothpaste | Placebo toothpaste | 12 weeks | Statistically significant decrease in dental plaque and gingival indices. | [11] |

Experimental Protocols

In-Vitro Enamel Fluoride Uptake Protocol

This protocol outlines a typical in-vitro experiment to determine the fluoride uptake in enamel after treatment with a this compound-containing solution.

-

Specimen Preparation: Caries-free human or bovine enamel blocks are sectioned and embedded in resin, exposing a standardized surface area. The surfaces are then polished to a mirror finish.

-

Demineralization (Optional): To simulate an early carious lesion, specimens can be immersed in a demineralizing solution (e.g., 0.1 M lactic acid, pH 4.5) for a specified period.

-

This compound Application: The enamel blocks are immersed in a this compound solution (e.g., toothpaste slurry or mouthrinse) for a defined time (e.g., 2 minutes).

-

Rinsing: Specimens are thoroughly rinsed with deionized water to remove excess fluoride.

-

Enamel Biopsy: A defined layer of enamel is removed using an acid etch technique (e.g., with 1 M HClO₄ for a specific duration).

-

Fluoride Analysis: The fluoride concentration in the acid etch solution is determined using a fluoride ion-selective electrode.

-

Calcium Analysis: The calcium content of the etch solution is measured (e.g., by atomic absorption spectrophotometry) to calculate the depth of the enamel layer removed.

-

Data Expression: Fluoride uptake is expressed as micrograms of fluoride per square centimeter of enamel surface area (µg F/cm²).

In-Situ Caries Model Protocol

This protocol describes a common in-situ model to evaluate the remineralizing effect of this compound.[1][9]

-

Participant Selection: A cohort of healthy volunteers with good oral hygiene is recruited.

-

Appliance Fabrication: Custom-made intra-oral appliances (e.g., palatal or mandibular retainers) are fabricated for each participant.

-

Specimen Preparation: Bovine or human enamel slabs with pre-formed artificial carious lesions (demineralized) are prepared.

-

Appliance Mounting: The enamel slabs are mounted in the appliances in a way that they are exposed to the oral environment but protected from direct masticatory forces.

-

Intervention: Participants are instructed to use a this compound-containing product (e.g., toothpaste, mouthrinse) according to a specified regimen for a defined period (e.g., 21 days). A control group would use a placebo or a different fluoride product.

-

Specimen Retrieval and Analysis: After the experimental period, the enamel slabs are retrieved from the appliances.

-

Assessment of Remineralization: The degree of remineralization is assessed using techniques such as:

-

Transverse Microradiography (TMR): To quantify changes in mineral content within the lesion.

-

Surface Microhardness Testing: To measure the recovery of enamel surface hardness.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Workflow for determining in-vitro enamel fluoride uptake after this compound application.

Conclusion

This compound's efficacy in dental caries prevention is well-supported by scientific evidence, demonstrating its dual action of promoting enamel remineralization and inhibiting cariogenic bacteria. Its ability to form a stable calcium fluoride layer and its inherent antimicrobial properties make it a valuable agent in clinical dentistry and a continued subject of interest for research and development. Further clinical trials with standardized protocols are warranted to provide more precise quantitative data on its long-term caries-preventive effects, particularly in diverse populations. The exploration of its molecular interactions with bacterial signaling pathways remains a promising area for future investigation.

References

- 1. In situ protocol for the determination of dose-response effect of low-fluoride dentifrices on enamel remineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of pellicle formation on streptococcal adhesion to human enamel and artificial substrata with various surface free-energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoride resistance in Streptococcus mutans: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. touroscholar.touro.edu [touroscholar.touro.edu]

- 5. Anti-biofilm and anti-glucosyltransferase effects of nano liposomal plant extracts against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucosyltransferase activity-based screening identifies tannic acid as an inhibitor of Streptococcus mutans biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ursolic Acid Targets Glucosyltransferase and Inhibits Its Activity to Prevent Streptococcus mutans Biofilm Formation [frontiersin.org]

- 8. Fluoride gels for preventing dental caries in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In situ remineralisation of enamel and dentin after the use of an amine fluoride mouthrinse in addition to twice daily brushings with amine fluoride toothpaste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Redirecting to https://onderzoekmetmensen.nl/en/trial/32230 [onderzoekmetmensen.nl]

Methodological & Application

Hetaflur as a Solvent in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetaflur, chemically known as cetylamine hydrofluoride or hexadecylamine hydrofluoride (CAS No: 3151-59-5; Molecular Formula: C₁₆H₃₆FN), is a long-chain alkylammonium salt. While primarily recognized for its use in dental applications as an antiplaque agent, its potential as a solvent in organic synthesis has been noted in specialized contexts. This document provides an overview of its potential applications, general experimental protocols, and critical safety considerations.

Based on its chemical structure, a long-chain aliphatic amine combined with hydrofluoric acid, this compound can be classified as a polar, high-boiling point solvent. The presence of both a lipophilic alkyl chain and a hydrophilic ammonium fluoride headgroup suggests potential for unique solubility characteristics and utility in phase-transfer catalysis or as a medium for reactions involving fluoride ions.

Anecdotal evidence suggests its use in specific reaction types, including Suzuki-Miyaura couplings and fluorination reactions. However, it is crucial to note that detailed, peer-reviewed studies validating its broad applicability and optimizing its use as a solvent in these reactions are not widely available in public literature. The following protocols are therefore presented as generalized procedures and should be adapted and optimized for specific substrates and reaction conditions.

Potential Applications in Organic Synthesis

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of solvent is critical and can influence reaction rate, yield, and selectivity. A polar solvent like this compound could potentially aid in the dissolution of inorganic bases and organoboron reagents.

Fluorination Reactions

As a hydrofluoride salt, this compound can serve as both a solvent and a fluoride source in certain nucleophilic fluorination reactions. The fluoride ion's nucleophilicity is often enhanced in polar, aprotic-like environments, and the long alkyl chain may influence substrate solubility.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound as a solvent, the following tables present hypothetical data for representative Suzuki-Miyaura and fluorination reactions. These tables are intended to serve as a template for organizing experimental results when using a novel solvent like this compound.

Table 1: Hypothetical Data for a Suzuki-Miyaura Coupling Reaction Using this compound as a Solvent

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | 100 | 12 | 85 |

| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 120 | 24 | 65 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 100 | 8 | 92 |

Table 2: Hypothetical Data for a Nucleophilic Fluorination Reaction Using this compound as a Solvent/Reagent

| Entry | Substrate | Leaving Group | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromooctane | Br | 120 | 24 | 70 |

| 2 | Benzyl bromide | Br | 100 | 12 | 88 |

| 3 | 2-Octyl tosylate | OTs | 130 | 36 | 55 |

Experimental Protocols

The following are generalized experimental protocols. Extreme caution must be exercised when working with this compound due to its hydrofluoride component. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

General Protocol for a Suzuki-Miyaura Coupling Reaction

-

To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add this compound (5 mL) as the solvent.

-

The reaction mixture is stirred and heated under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (e.g., 100 °C).

-

The progress of the reaction is monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Protocol for a Nucleophilic Fluorination Reaction

-

To a reaction vessel resistant to hydrofluoric acid (e.g., a high-density polyethylene or Teflon-lined vessel) equipped with a magnetic stir bar and a reflux condenser, add the substrate (1.0 mmol).

-

Add this compound (5 mL) to serve as both the solvent and the fluorinating agent.

-

The reaction mixture is stirred and heated to the desired temperature (e.g., 120 °C).

-

The progress of the reaction is monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is carefully diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Visualizations

General Workflow for Organic Synthesis

Caption: A generalized workflow for a typical organic synthesis experiment.

Safety and Handling

Working with this compound requires stringent safety protocols due to the presence of the hydrofluoride component, which can release hydrofluoric acid (HF). HF is extremely corrosive and toxic.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (neoprene or nitrile are often recommended, but compatibility should be verified), and chemical splash goggles. A face shield is also highly recommended.

-

Ventilation: All manipulations involving this compound must be conducted in a certified chemical fume hood.

-

Emergency Preparedness: An eyewash station and a safety shower must be readily accessible. A tube of calcium gluconate gel, the standard first aid treatment for HF skin exposure, should be available in the laboratory, and all personnel should be trained in its use.

-

Waste Disposal: this compound waste and any materials contaminated with it must be disposed of as hazardous waste according to institutional and local regulations. Do not mix with incompatible waste streams.

Conclusion

This compound (cetylamine hydrofluoride) presents an interesting, albeit under-documented, potential as a solvent for specialized applications in organic synthesis, such as Suzuki-Miyaura couplings and fluorination reactions. Its unique structure as a long-chain alkylammonium hydrofluoride may offer advantages in terms of substrate solubility and fluoride reactivity. However, the lack of comprehensive studies necessitates a cautious and methodical approach to its use. The generalized protocols and safety information provided herein serve as a starting point for researchers interested in exploring the synthetic utility of this compound. Any work with this reagent must be preceded by a thorough risk assessment and the implementation of strict safety measures due to the significant hazards associated with hydrofluoric acid. Further research is warranted to fully elucidate the scope, limitations, and optimal conditions for this compound as a solvent in organic synthesis.

Application of Hetaflur in Material Science: A Focus on Dental Biomaterials

Application Note AP-MTL-001

Introduction

Hetaflur, an amine fluoride, is a chemical compound primarily recognized for its application in preventative dentistry due to its cariostatic properties. While not a mainstream material in broader material science, its interaction with dental hard tissues and potential incorporation into dental restorative materials positions it as a subject of interest within the specialized field of dental material science. This document outlines the current understanding and research applications of this compound and other amine fluorides in the context of dental biomaterials, focusing on their effects on enamel and their comparative efficacy with other fluoride compounds.

Principle of Action

The primary mechanism of this compound's efficacy in a dental material context is its ability to deliver fluoride ions to the tooth structure. These fluoride ions can then participate in the remineralization of demineralized enamel, forming a more acid-resistant fluorapatite layer. The organic amine component of this compound is believed to enhance its substantivity and antibacterial properties, contributing to its overall effectiveness in caries prevention.[1][2]

Applications in Dental Material Science Research

Research applications of amine fluorides in dental material science are predominantly focused on their topical effects on enamel and their comparative performance against other fluoride agents.

Enhancement of Enamel Microhardness

Studies have demonstrated that amine fluoride can be more effective than inorganic fluorides, such as sodium fluoride, in restoring the microhardness of demineralized enamel.[1][2] This suggests its potential as an active agent in remineralizing dental products.

Caries Arrest

In clinical studies, various fluoride agents have been compared for their ability to arrest active caries lesions. While silver diamine fluoride (SDF) has shown the highest efficacy, amine fluoride has also demonstrated a significant caries-arresting effect.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies involving amine fluoride.

Table 1: Comparative Effect of Amine Fluoride and Sodium Fluoride on Enamel Microhardness [1]

| Treatment Group | Baseline Microhardness (VHN) | Microhardness after Demineralization (VHN) | Microhardness after Remineralization (VHN) |

| Group A (Sodium Fluoride) | 350.5 ± 20.3 | 150.2 ± 15.1 | 330.8 ± 25.4 |

| Group B (Amine Fluoride) | 352.1 ± 18.9 | 151.5 ± 16.2 | 375.4 ± 22.7 |

Table 2: Comparative Caries Arrest Rates of Different Fluoride Agents at 24 Months [3]

| Treatment Group | Caries Arrest Rate (%) |

| Group 1 (38% Silver Diamine Fluoride) | 55 |

| Group 2 (Sodium Fluoride) | 43 |

| Group 3 (Amine Fluoride) | 34 |

| Group 4 (Acidulated Phosphate Fluoride) | 26 |

Experimental Protocols

Protocol 1: Evaluation of Enamel Microhardness Remineralization

This protocol outlines the methodology used to compare the remineralization effect of amine fluoride and sodium fluoride on demineralized enamel.[1]

-

Sample Preparation:

-

Collect twenty freshly extracted human premolars.

-

Decoronate the teeth at the cementoenamel junction.

-

Section the crowns mesiodistally into two halves to obtain forty samples.

-

-

Baseline Microhardness Measurement:

-

Measure the baseline enamel surface microhardness of all samples using a Vickers hardness tester.

-

-

Demineralization:

-

Immerse all samples in 1% citric acid to create artificial caries-like lesions.

-

Measure the microhardness of the demineralized enamel.

-

-

Randomization and Treatment:

-

Randomly divide the forty samples into two groups (Group A and Group B, n=20 each).

-

Group A: Treat with a dentifrice containing inorganic sodium fluoride.

-

Group B: Treat with a dentifrice containing organic amine fluoride.

-

Apply the respective dentifrices for 3 minutes, twice daily, for 7 days.

-

Store the samples in artificial saliva between treatments.

-

-

Final Microhardness Measurement:

-

After the 7-day treatment period, measure the final enamel surface microhardness.

-

-

Statistical Analysis:

-

Analyze the data using a Student's t-test to compare the mean microhardness values between the groups at each stage.

-

Protocol 2: Clinical Evaluation of Caries Arrest

This protocol describes a clinical study design to compare the efficacy of different topical fluoride agents in arresting active dentin caries lesions in primary teeth.[3]

-

Study Population:

-

Recruit a cohort of children with active dentin caries lesions in their primary teeth.

-

-

Randomization and Group Allocation:

-

Randomly assign the participants to one of four treatment groups:

-

Group 1: 38% Silver Diamine Fluoride (SDF)

-

Group 2: Sodium Fluoride (NaF)

-

Group 3: Amine Fluoride (AmF)

-

Group 4: Acidulated Phosphate Fluoride (APF)

-

-

-

Treatment Application:

-

Apply the assigned topical fluoride agent to the active caries lesions according to a standardized protocol.

-

-

Follow-up and Evaluation:

-

Conduct follow-up examinations at 6, 12, 18, and 24 months.

-

At each follow-up, assess the status of the treated lesions (active or arrested).

-

-

Data Analysis:

-

Calculate the caries arrest rates for each group at each follow-up interval.

-

Use appropriate statistical tests (e.g., Chi-square test) to compare the caries arrest rates between the different fluoride groups.

-

Visualizations

Caption: Experimental workflow for evaluating enamel microhardness remineralization.

Caption: Clinical study workflow for evaluating caries arrest efficacy.

Limitations and Future Directions

The application of this compound and other amine fluorides in material science is currently confined to their interaction with dental hard tissues. There is a notable lack of research on the incorporation of amine fluorides into the bulk of dental restorative materials, such as composites or adhesives, and the subsequent effects on their mechanical and chemical properties. Future research could explore:

-

The development of fluoride-releasing dental composites and adhesives containing amine fluorides.

-

The long-term fluoride release kinetics of such materials.

-

The impact of amine fluoride incorporation on the mechanical properties (e.g., flexural strength, wear resistance, bond strength) of dental restoratives.

-

The antibacterial efficacy of dental materials containing amine fluorides against oral biofilms.

Such studies would provide a more comprehensive understanding of the potential of amine fluorides as functional additives in the development of advanced dental biomaterials.

References

Application Notes and Protocols for Hetaflur as a Heat Transfer Fluid

Disclaimer: The following application notes and protocols are for a hypothetical heat transfer fluid designated as "Hetaflur." Due to the lack of publicly available information for a fluid with this name, and assuming its name suggests a fluoride-based composition similar to aqueous hydrofluoric acid (HF), this document is created for illustrative purposes. Hydrofluoric acid and other fluoride-based solutions are extremely hazardous and corrosive. The data presented is representative and should not be used for real-world applications without consulting the specific safety data sheet (SDS) and technical documentation of the actual chemical being used. All handling of such chemicals must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to this compound

This compound is a hypothetical, high-performance heat transfer fluid designed for specialized experimental setups where precise temperature control is critical. Its formulation, assumed to be an aqueous solution containing fluoride ions, offers unique thermal properties suitable for applications requiring rapid heating or cooling in a contained and controlled system. However, the corrosive nature of this compound necessitates the use of specialized equipment and stringent safety protocols.

Critical Safety Warnings and Handling

DANGER: this compound is assumed to be extremely corrosive and toxic. Contact with skin, eyes, or mucous membranes can cause severe burns and potentially fatal systemic toxicity. Symptoms of exposure may be delayed. [1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

-